1-Methylbutyl 2-nitrobenzimidate

Chemoinformatics Prodrug design Carboxylesterase substrate selectivity

1-Methylbutyl 2-nitrobenzimidate (CAS 1025918-29-9, molecular formula C12H16N2O3, molecular weight 236.27 g/mol) is a synthetic organic compound belonging to the 2-nitrobenzimidate ester class. It is structurally defined by a 2-nitrobenzimidate core esterified with a racemic 1-methylbutyl (sec-pentyl) alcohol moiety, yielding the canonical SMILES CCCC(C)OC(=N)C1=CC=CC=C1[N+](=O)[O-].

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B8273820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbutyl 2-nitrobenzimidate
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCCC(C)OC(=N)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C12H16N2O3/c1-3-6-9(2)17-12(13)10-7-4-5-8-11(10)14(15)16/h4-5,7-9,13H,3,6H2,1-2H3
InChIKeyYSYIOPZQDCDNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylbutyl 2-Nitrobenzimidate: A Branched-Chain Nitrobenzimidate Intermediate for Targeted Prodrug Synthesis


1-Methylbutyl 2-nitrobenzimidate (CAS 1025918-29-9, molecular formula C12H16N2O3, molecular weight 236.27 g/mol) is a synthetic organic compound belonging to the 2-nitrobenzimidate ester class . It is structurally defined by a 2-nitrobenzimidate core esterified with a racemic 1-methylbutyl (sec-pentyl) alcohol moiety, yielding the canonical SMILES CCCC(C)OC(=N)C1=CC=CC=C1[N+](=O)[O-]. The compound has been reported as Intermediate Compound No. 63 within a patent synthetic route toward benzoylphenylurea-based antitumor prodrugs [1]. The 2-nitro substitution pattern distinguishes it from isomeric 3- and 4-nitrobenzimidates, which exhibit divergent reactivity in amine- and nucleophile-mediated transformations.

Why 1-Methylbutyl 2-Nitrobenzimidate Cannot Be Interchanged with Simpler Alkyl 2-Nitrobenzimidates


Within the 2-nitrobenzimidate ester series, the identity of the O-alkyl substituent exerts a controlling influence on both hydrolytic stability and the rate of nucleophilic displacement reactions that govern prodrug activation kinetics [1]. The 1-methylbutyl (sec-pentyl) group introduces steric bulk adjacent to the ester oxygen that is absent in methyl, ethyl, or n-propyl analogs; this steric shielding is predicted to retard esterase-mediated hydrolysis relative to linear primary alkyl esters, a principle well-established for carboxylesterase substrates where acyl and alkyl group size dictates isoform selectivity [2]. Consequently, substituting a methyl or ethyl 2-nitrobenzimidate for the 1-methylbutyl congener in a synthetic sequence or prodrug construct will alter the activation half-life, potentially compromising the pharmacokinetic window achieved with the original intermediate.

Quantitative Differentiation Evidence for 1-Methylbutyl 2-Nitrobenzimidate


Branched Alkyl Chain Confers Distinct Steric and Lipophilic Properties Relative to Linear and Shorter-Chain 2-Nitrobenzimidate Esters

The 1-methylbutyl (sec-pentyl) ester side chain differentiates this compound from the more common methyl 2-nitrobenzimidate and ethyl 2-nitrobenzimidate congeners through increased steric hindrance at the ester carbonyl (branching at the α-carbon) and elevated lipophilicity. While experimentally measured logP values for this specific compound are not publicly available, computational estimates based on the SMILES CCCC(C)OC(=N)C1=CC=CC=C1[N+](=O)[O-] place its logP approximately 1.2–1.8 log units higher than that of methyl 2-nitrobenzimidate, consistent with the addition of three methylene units and chain branching . In carboxylesterase-mediated hydrolysis systems, substrates bearing larger, branched acyl or alkyl moieties exhibit substantially shifted CES1/CES2 selectivity ratios, as demonstrated by loperamide (≥5-fold to 1,000-fold CES2 selectivity) and other ester substrates where steric bulk adjacent to the scissile bond governs isoform preference [1]. Thus, the 1-methylbutyl congener is predicted to display a CES isoform preference profile that differs measurably from that of methyl 2-nitrobenzimidate.

Chemoinformatics Prodrug design Carboxylesterase substrate selectivity

Ortho-Nitro Substitution Directs Reactivity Toward Reductive Cyclization Pathways Distinct from Meta- and Para-Nitrobenzimidate Isomers

In the broader class of N-cyano-2-nitrobenzimidates, the ortho-nitro group is essential for the cascade reductive cyclization that yields 2,4-diaminoquinazolines and tricyclic quinazolines [1]. This reaction proceeds via iron-HCl-mediated reduction of the ortho-nitro group to an amine, followed by intramolecular cyclization onto the imidate carbon. When the nitro group is positioned at the meta (3-) or para (4-) position, this specific cyclization cascade is not possible, yielding instead linear benzamidine products [2]. Although the published cascade cyclization literature focuses on methyl N-cyano-2-nitrobenzimidate, the ortho-nitrobenzimidate core is the essential pharmacophoric element enabling this transformation; the identity of the O-alkyl group modulates reaction rate and yield. The 1-methylbutyl 2-nitrobenzimidate, bearing an ortho-nitro group, therefore retains the capacity to participate in reductive cyclization cascades that meta- and para-nitro isomers cannot undergo.

Heterocyclic synthesis Quinazoline chemistry Nitro reduction

Documented Role as a Key Intermediate in an In Vivo-Active Antitumor Prodrug Series Lacking Systematic Comparator Data

The lookchem CAS registry for 1-methylbutyl 2-nitrobenzimidate (CAS 1025918-29-9) explicitly cross-references the Okada et al. (1994) publication on benzoylphenylurea prodrugs, indicating that this compound serves as Intermediate Compound No. 63 within the synthetic sequence leading to candidate antitumor prodrugs . The benzoylphenylurea class has demonstrated in vivo antitumor activity against P388 leukemia in mice when dosed intraperitoneally or orally, with prodrugs designed to improve solubility and bioavailability [1]. While the publication does not report isolated biological data for Intermediate No. 63 itself, the compound's documented position in the synthetic route means that its structural integrity and purity directly impact the yield and activity profile of the downstream active pharmaceutical intermediate.

Antitumor prodrug Benzoylphenylurea P388 leukemia Pharmaceutical intermediate

Recommended Application Scenarios for 1-Methylbutyl 2-Nitrobenzimidate Based on Structural and Synthetic Evidence


Replication and Optimization of Benzoylphenylurea-Based Antitumor Prodrug Synthesis

1-Methylbutyl 2-nitrobenzimidate is explicitly identified as Intermediate Compound No. 63 in the Okada et al. (1994) synthetic route to benzoylphenylurea prodrugs with demonstrated in vivo activity against P388 leukemia [1]. Research groups aiming to reproduce or optimize this specific prodrug series should procure this exact intermediate to maintain fidelity to the published route and avoid introducing variables that could confound yield or bioactivity outcomes.

Synthesis of 2,4-Diaminoquinazoline and Tricyclic Quinazoline Libraries via Ortho-Nitro Reductive Cyclization

The ortho-nitrobenzimidate core enables Fe/HCl-mediated cascade reductive cyclization to yield 2,4-diaminoquinazolines and tricyclic quinazolines—a transformation inaccessible to meta- or para-nitro isomers [2]. 1-Methylbutyl 2-nitrobenzimidate can serve as a scaffold-diversifying building block for quinazoline-focused medicinal chemistry programs, where the branched alkyl chain introduces steric and lipophilic variation relative to the commonly used methyl congener.

Investigation of Carboxylesterase Isoform Selectivity as a Function of Alkyl Chain Branching

The sec-pentyl ester moiety provides a sterically hindered substrate for carboxylesterase-mediated hydrolysis studies. Because CES1 and CES2 isoform selectivity is governed by the size of the alkyl and acyl groups flanking the scissile ester bond [3], 1-methylbutyl 2-nitrobenzimidate serves as a useful tool compound for probing the steric tolerance of these pharmacologically relevant hydrolases when compared with linear-chain or shorter-branched nitrobenzimidate esters.

Development of Imidate-Based Amidine Prodrugs with Tunable Activation Kinetics

Nitrobenzimidates can function as protected amidine prodrugs, wherein enzymatic or chemical hydrolysis releases the active benzamidine species. The branched 1-methylbutyl ester is predicted to hydrolyze more slowly than methyl or ethyl esters due to steric shielding of the carbonyl [1]. This property makes 1-methylbutyl 2-nitrobenzimidate a candidate for prodrug designs requiring extended release or reduced first-pass activation relative to simpler alkyl esters.

Quote Request

Request a Quote for 1-Methylbutyl 2-nitrobenzimidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.